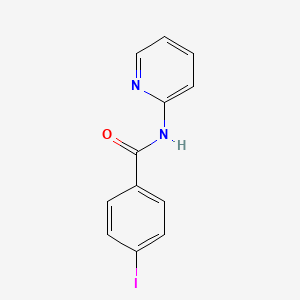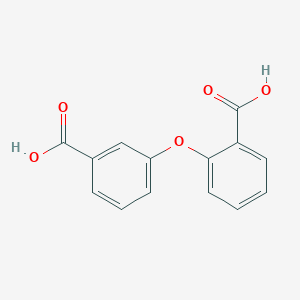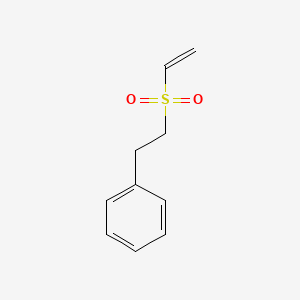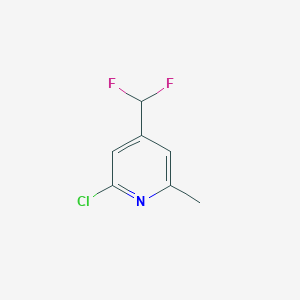![molecular formula C6H7N5S B14004036 9-Amino-6-[methylthio]-9H-purine CAS No. 20914-61-8](/img/structure/B14004036.png)
9-Amino-6-[methylthio]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-6-[methylthio]-9H-purine: is a heterocyclic aromatic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA This compound is characterized by the presence of an amino group at the 9th position and a methylthio group at the 6th position on the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-6-[methylthio]-9H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with a methylthiol reagent, such as sodium methylthiolate, to introduce the methylthio group at the 6th position.
Amination: The resulting 6-methylthiopurine is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 9th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-6-[methylthio]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 9th position can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Amino-6-[methylthio]-9H-purine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is used in studies related to nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes involved in disease pathways.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 9-Amino-6-[methylthio]-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The amino and methylthio groups play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to allosteric sites, thereby affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A thiopurine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug derived from 6-mercaptopurine.
Thioguanine: Another thiopurine analog with anticancer properties.
Uniqueness
9-Amino-6-[methylthio]-9H-purine is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets, making it a valuable compound for drug development and research.
Eigenschaften
CAS-Nummer |
20914-61-8 |
|---|---|
Molekularformel |
C6H7N5S |
Molekulargewicht |
181.22 g/mol |
IUPAC-Name |
6-methylsulfanylpurin-9-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-4-5(8-2-9-6)11(7)3-10-4/h2-3H,7H2,1H3 |
InChI-Schlüssel |
IIXIVKQCVIUIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CN2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)







![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)


